molecular formula C28H15Cl2F2NO4S B4326506 N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Cat. No.: B4326506
M. Wt: 570.4 g/mol
InChI Key: ULIYPHKGVUYKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chloro, difluoro, and methoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives and compounds with chloro, difluoro, and methoxy groups. Examples include:

Uniqueness

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-1-(4-chlorophenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15Cl2F2NO4S/c29-15-5-11-18(12-6-15)38-26-22(27(36)33-16-7-9-17(10-8-16)37-28(30,31)32)14-13-21-23(26)25(35)20-4-2-1-3-19(20)24(21)34/h1-14H,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIYPHKGVUYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15Cl2F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-1-[(4-CHLOROPHENYL)SULFANYL]-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.